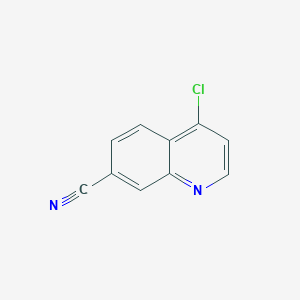

4-Chloroquinoline-7-carbonitrile

Descripción general

Descripción

4-Chloroquinoline-7-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and are known for their diverse biological activities. This compound has gained significant attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

Mecanismo De Acción

Target of Action

4-Chloroquinoline-7-carbonitrile is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are malarial parasites such as P. vivax, P. malariae, P. ovale, and susceptible strains of P. falciparum . These compounds are also known to have antimicrobial properties .

Mode of Action

The mode of action of this compound is likely similar to that of other 4-aminoquinoline derivatives. For instance, Chloroquine, a well-known 4-aminoquinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which ultimately kills the parasite .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the heme metabolism in malarial parasites . By inhibiting the action of heme polymerase, these compounds disrupt the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme, causing the death of the parasite .

Pharmacokinetics

4-aminoquinoline derivatives are generally known for theirexcellent clinical efficacy , limited host toxicity , and ease of use . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of the action of this compound is the death of malarial parasites and other susceptible microorganisms . This is achieved through the disruption of heme metabolism, leading to the accumulation of toxic heme within the parasite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzonitrile with an aldehyde or ketone in the presence of a catalyst. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes to ensure high yield and purity. The use of mixed lithium-magnesium reagents under mild conditions has been reported to be effective for the preparation of functionalized quinolines, including this compound .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloroquinoline-7-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products:

- Substitution reactions yield various substituted quinoline derivatives.

- Oxidation reactions produce quinoline N-oxides.

- Reduction reactions result in primary amines.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits antimicrobial, antimalarial, and anticancer activities.

Industry: The compound is used in the production of dyes, catalysts, and materials.

Comparación Con Compuestos Similares

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinoline-4-carboxylic acid: Another quinoline derivative with antimicrobial properties.

7-Chloroquinoline-4-ol: A compound with antimalarial and anticancer activities.

Uniqueness: 4-Chloroquinoline-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and nitrile groups make it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic applications .

Actividad Biológica

4-Chloroquinoline-7-carbonitrile is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a chloro group at the fourth position and a carbonitrile group at the seventh position of the quinoline ring. Its molecular formula is with a molecular weight of approximately 188.61 g/mol. The unique structural features contribute to its reactivity and biological activity, making it a valuable subject for further research in various fields, including medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties, particularly against malarial parasites. It has been shown to inhibit the growth of Plasmodium falciparum, P. vivax, P. malariae, and P. ovale through mechanisms similar to those of other 4-aminoquinoline derivatives, such as chloroquine. The compound interferes with heme metabolism in malarial parasites by inhibiting heme polymerase, preventing the conversion of heme to hemazoin.

Anticancer Activity

The compound also demonstrates anticancer potential. Studies have evaluated its cytotoxic effects against various cancer cell lines, revealing promising results. For instance, one study reported that derivatives of 4-chloroquinoline exhibited significant antiproliferative activity against leukemic and colorectal cancer cells, with mechanisms involving DNA/RNA synthesis inhibition and apoptosis induction .

The mode of action of this compound is primarily linked to its ability to disrupt biochemical pathways in target organisms:

- Inhibition of Heme Polymerase : Similar to chloroquine, this compound inhibits heme polymerase in malarial trophozoites, which is crucial for parasite survival.

- Cytotoxic Mechanisms : In cancer cells, it induces cell cycle arrest and apoptosis by affecting DNA/RNA synthesis pathways .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and limited toxicity to host cells. Its pharmacokinetic profile indicates good oral bioavailability and a suitable elimination half-life for therapeutic use .

Case Studies

- Antimalarial Efficacy : In vitro studies demonstrated that this compound had an IC50 value in the low micromolar range against P. falciparum, indicating strong antimalarial activity .

- Cytotoxicity Against Cancer Cells : A series of experiments showed that derivatives of this compound exhibited IC50 values ranging from 5 to 15 μM against various cancer cell lines, suggesting its potential as an anticancer agent .

Data Summary

Propiedades

IUPAC Name |

4-chloroquinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCSRTCOMSRFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622074 | |

| Record name | 4-Chloroquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181950-55-0 | |

| Record name | 4-Chloro-7-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181950-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.